N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

Catalog No.
S6768667
CAS No.
897616-57-8
M.F
C23H19N3O2
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-...

CAS Number

897616-57-8

Product Name

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c1-16-21(23(28)26-15-9-8-14-19(26)24-16)25-22(27)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3,(H,25,27)

InChI Key

LMYDMFAUFIGZGV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is a complex organic compound belonging to the class of acylamides. Its structure features a central amide group (C=O-NH) linked to a 2,2-diphenylacetamide moiety and a substituted pyridopyrimidine ring system (specifically, 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) . The molecular formula for this compound is C20H20N4O, and it has a molecular weight of approximately 348.4 g/mol .

, including:

  • Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can modify the oxidation state of the compound using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups in the structure .

Compounds in the pyrido[1,2-a]pyrimidine class, including N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide, have demonstrated diverse biological activities. These include potential antimicrobial and anticancer properties. Research indicates that such compounds may interact with various biological targets, leading to therapeutic effects .

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide typically involves several key steps:

  • Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Diphenylacetamide Group: This step often involves coupling reactions with suitable acyl chlorides or derivatives under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being studied for potential therapeutic applications in treating various diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: The compound may also be explored for developing new materials with specific properties .

Interaction studies are crucial for understanding how N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide interacts with biological systems. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in disease pathways. These interactions could elucidate its mechanism of action and guide further development as a therapeutic agent .

Several compounds share structural similarities with N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide:

Compound NameStructureUnique Features
4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamideStructureContains a benzamide group; known for antimicrobial properties.
9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineStructureExhibits different biological activities; simpler structure.
3-chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y}benzamideStructureChlorinated derivative; altered reactivity profile.

Uniqueness

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y}-2,2-diphenylacetamide is unique due to its specific combination of the pyrido[1,2-a]pyrimidine core and the diphenylacetamide moiety. This structural complexity may contribute to its distinct biological activities compared to other similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

369.147726857 g/mol

Monoisotopic Mass

369.147726857 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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